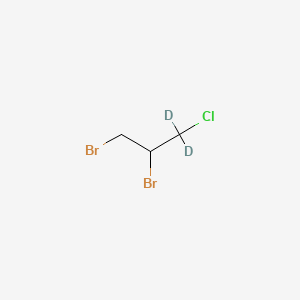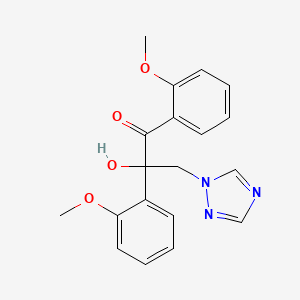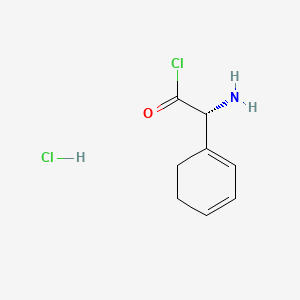
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is an organometallic compound with the molecular formula C40H82O5Sn2. This compound is part of the distannoxane family, which is characterized by the presence of tin-oxygen-tin (Sn-O-Sn) linkages.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- typically involves the reaction of organotin compounds with carboxylic acids or their derivatives. One common method is the reaction of tetrabutylstannane with 2-ethylhexanoic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The alkoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and alkoxides are commonly employed.
Major Products Formed
The major products formed from these reactions include various tin oxides, reduced tin compounds, and substituted distannoxanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biology and Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Wirkmechanismus
The mechanism of action of distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- involves its interaction with various molecular targets. The tin-oxygen-tin linkage plays a crucial role in its reactivity and catalytic properties. The compound can coordinate with different substrates, facilitating various chemical transformations. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxododecyl)oxy)-
- Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((1-oxoisooctadecyl)oxy)-
Uniqueness
Distannoxane, 1,1,3,3-tetrabutyl-1,3-bis((2-ethyl-1-oxohexyl)oxy)- is unique due to its specific alkoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specialized applications, such as specific catalytic processes and advanced material development.
Eigenschaften
CAS-Nummer |
45314-70-3 |
|---|---|
Molekularformel |
C32H66O5Sn2 |
Molekulargewicht |
768.3 g/mol |
IUPAC-Name |
[dibutyl-[dibutyl(2-ethylhexanoyloxy)stannyl]oxystannyl] 2-ethylhexanoate |
InChI |
InChI=1S/2C8H16O2.4C4H9.O.2Sn/c2*1-3-5-6-7(4-2)8(9)10;4*1-3-4-2;;;/h2*7H,3-6H2,1-2H3,(H,9,10);4*1,3-4H2,2H3;;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
HZXDSDGXMKLONS-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCC(CC)C(=O)O[Sn](CCCC)(CCCC)O[Sn](CCCC)(CCCC)OC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


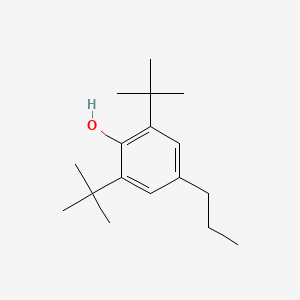
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
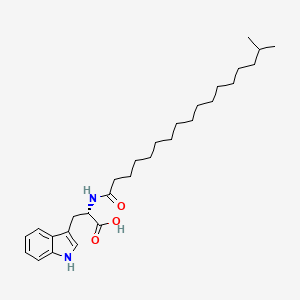
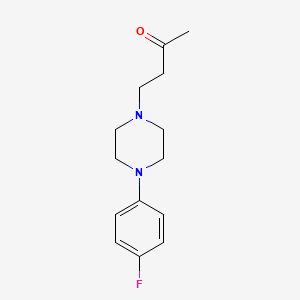

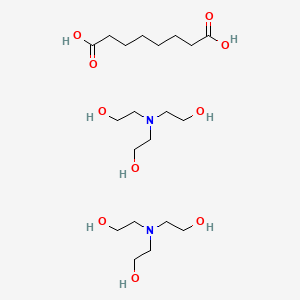
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
